Acide 3-nitro-4-propoxybenzoïque

Vue d'ensemble

Description

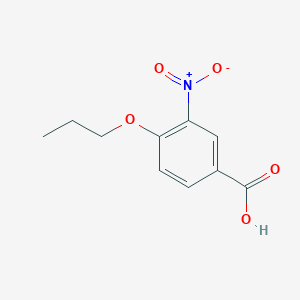

“3-Nitro-4-propoxybenzoic acid” is a chemical compound with the molecular formula C10H11NO5 . It is a derivative of benzoic acid, which has been substituted with a nitro group and a propoxy group .

Synthesis Analysis

The synthesis of “3-Nitro-4-propoxybenzoic acid” involves the addition of 3-nitro-4-propoxybenzoic acid propyl ester into a solution of water and sodium hydroxide. The mixture is slowly heated up to 70-80°C for 12 hours, then cooled to 15-25°C. Concentrated hydrochloric acid is added to adjust the pH of the solution, resulting in the precipitation of pale yellow solids .Molecular Structure Analysis

The molecular structure of “3-Nitro-4-propoxybenzoic acid” can be represented by the InChI string:InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) . This indicates that the molecule consists of a benzoic acid core, with a nitro group and a propoxy group attached to the benzene ring .

Applications De Recherche Scientifique

Études d'hydrolyse

“Acide 3-nitro-4-propoxybenzoïque” a été utilisé dans des études pour comprendre les effets de la pression sur l'hydrolyse des acides nitro-acyloxybenzoïques. Ces études peuvent fournir des informations sur les mécanismes réactionnels dans des conditions de pression variables .

Essais pharmaceutiques

Ce composé est disponible à l'achat pour des essais pharmaceutiques, ce qui indique son utilisation dans le développement et les tests de produits pharmaceutiques .

Caractérisation structurale

Il a été utilisé dans des études de caractérisation structurale de matériaux poreux, ce qui peut avoir des implications dans des domaines comme la science des matériaux et l'ingénierie .

Safety and Hazards

The safety data sheet for 4-n-Propoxybenzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Benzoic Acid Derivatives

“3-Nitro-4-propoxybenzoic acid” is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. Benzoic acid and its derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties . They can interact with a variety of biological targets, such as enzymes and cell membrane components, leading to changes in cellular processes .

Nitroaromatic Compounds

The nitro group in “3-Nitro-4-propoxybenzoic acid” is a feature of nitroaromatic compounds. Nitroaromatic compounds are often biologically active and can undergo enzymatic reduction to form reactive species that can modify cellular components .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence how a compound is absorbed, distributed, metabolized, and excreted (ADME) in the body .

Environmental Factors

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of a compound .

Propriétés

IUPAC Name |

3-nitro-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKACWRJUOBYVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615794 | |

| Record name | 3-Nitro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35288-44-9 | |

| Record name | 3-Nitro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)

![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)